1,2-Tetradecanediol

Beschreibung

Current Paradigms and Emerging Frontiers in 1,2-Tetradecanediol Research Current research involving this compound explores its utility in various synthetic methodologies and material science applications. It has been investigated as a reducing agent in the synthesis of nanoparticles, specifically in controlling the size and morphology of gold nanoparticlesresearchgate.netscielo.br. Studies have shown that this compound can influence the shape and size of nanoparticles synthesized via modified polyol processesscielo.br. For instance, in the synthesis of magnetite nanoparticles, replacing other diols with this compound resulted in faceted nanoparticles with an increased average sizescielo.br. It has also been used in the synthesis of PtNi alloy nanoparticles for catalytic applicationsacs.org. Furthermore, this compound has been employed in the synthesis of monomers for conducting polymersmdpi.com. Emerging frontiers may involve further exploration of its role in nanotechnology, catalysis, and as a building block in the synthesis of complex molecules or materials with tailored properties. Research also continues on developing more efficient and selective methods for synthesizing vicinal diols and profiling them in various matricesnih.gov.

Data Table: Selected Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₃₀O₂ | nih.govalfa-chemistry.comcas.org |

| Molecular Weight | 230.39 g/mol | nih.govalfa-chemistry.comcas.org |

| CAS Number | 21129-09-9 | alfa-chemistry.comcas.orgsigmaaldrich.com |

| Melting Point | 60-64 °C | alfa-chemistry.comcas.org |

| Boiling Point | 152-154 °C @ 0.2 Torr | cas.org |

| Density | 0.903 g/cm³ | alfa-chemistry.com |

| Flash Point | 143.8 °C | alfa-chemistry.com |

| XLogP3-AA (predicted) | 5.0 | alfa-chemistry.comuni.lu |

| Appearance | White Solid | alfa-chemistry.com |

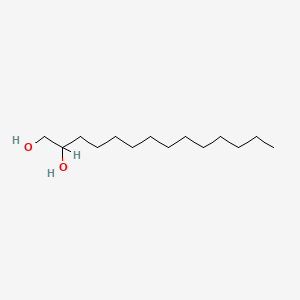

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tetradecane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h14-16H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWANEFRJKWXRSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021933 | |

| Record name | Tetradecane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21129-09-9 | |

| Record name | 1,2-Tetradecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21129-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristyl glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021129099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Tetradecanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYL GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ32081WYO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,2 Tetradecanediol

Chemical Synthesis Pathways to 1,2-Tetradecanediol

Chemical synthesis offers several routes to access this compound, often involving the transformation of other functional groups into the desired vicinal diol structure.

Reduction-Based Approaches for this compound Synthesis

Reduction reactions are fundamental in organic chemistry and can be employed in the synthesis of this compound. While direct reduction of a suitable precursor to form the 1,2-diol is possible, many reduction-based approaches are part of multi-step syntheses. For instance, this compound has been utilized as a reducing agent in the synthesis of various nanomaterials, implying its own synthesis might involve reduction steps on precursors like epoxides or carbonyl compounds. researchgate.netgoogle.combinghamton.edursc.orgscielo.br

One common strategy for synthesizing diols involves the reduction of dicarboxylic acids or their derivatives. Although the provided search results specifically mention the reduction of 1,14-tetradecanedioic acid to 1,14-tetradecanediol (B34324) using lithium aluminum hydride (LiAlH₄), this highlights the general applicability of reduction in diol synthesis. A similar approach could potentially be applied to a precursor of this compound containing appropriate functional groups that can be reduced to hydroxyls.

This compound has also been noted for its use in the synthesis of amino alcohols derived from it, which would involve transformations of the diol structure, potentially including oxidation or other reactions followed by reduction steps to introduce the amino group. nih.gov

Stereoselective and Enantioselective Synthesis of this compound

The presence of a stereogenic center at the second carbon of this compound means that it can exist as enantiomers ((R)- and (S)-1,2-tetradecanediol) or as a racemic mixture. Stereoselective and enantioselective synthesis methods are crucial for obtaining a specific stereoisomer.

General methods for the enantioselective synthesis of 1,2-diols have been developed. These often involve asymmetric catalytic reactions. One such method involves the asymmetric ring opening/cross metathesis of dioxygenated cyclobutenes catalyzed by chiral ruthenium complexes, which yields 1,2-anti diols with high enantioselectivity. nih.govnih.gov While this method is demonstrated for smaller diols, the principles could potentially be extended or adapted for the synthesis of longer-chain vicinal diols like this compound.

Another approach to obtaining enantioenriched 1,2-diols is through the hydrolytic kinetic resolution (HKR) of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. lookchem.com This method allows for the recovery of both the unreacted epoxide and the formed diol in enriched forms. The synthesis of enantioenriched terminal epoxides, which could serve as precursors to 1,2-diols, is also an active area of research. lookchem.com

Electrochemical methods have also been explored for the stereoselective synthesis of syn-1,2-diol derivatives from vinylarenes. rsc.org These methods avoid the need for transition metal catalysts or external oxidizing agents, offering a potentially greener route.

While specific detailed research findings on the stereoselective or enantioselective chemical synthesis of this compound were not extensively detailed in the search results, the general methodologies for achieving stereocontrol in vicinal diol synthesis provide a framework within which the synthesis of specific this compound stereoisomers can be understood and potentially achieved.

Biocatalytic and Enzymatic Routes to this compound

Biocatalysis, utilizing enzymes or whole microorganisms, offers an environmentally friendly and often highly selective alternative for the synthesis of chemicals, including diols.

Exploration of Metabolic Engineering for Diol Production

Metabolic engineering plays a significant role in the biological production of various diols from renewable resources. This involves modifying the metabolic pathways of microorganisms to enhance the production of target compounds. While much of the research in this area has focused on shorter-chain diols like 1,2-propanediol and 1,4-butanediol (B3395766) nih.govresearchgate.netmdpi.comresearchgate.netacs.org, the principles and techniques are applicable to the production of longer-chain diols as well.

Engineered Escherichia coli strains have been developed for the production of 1-alkanols and α,ω-alkanediols, including 1,12-dodecanediol, from renewable feedstocks like fatty acids. asm.orgresearchgate.netmdpi.com These processes often involve the introduction or modification of enzymes such as cytochrome P450 monooxygenases (CYPs) and carboxylic acid reductases (CARs). asm.orgresearchgate.netmdpi.comfrontiersin.org

Although direct metabolic engineering for the production of this compound was not explicitly detailed, the success in producing other medium- to long-chain diols through engineered pathways suggests that similar strategies could be explored for this compound. This would likely involve identifying or engineering enzymes capable of regioselectively hydroxylating a tetradecane (B157292) precursor at the 1 and 2 positions or developing pathways that lead to the formation of the 1,2-diol structure.

Substrate Specificity and Enzyme Kinetics in Biosynthesis Analogues

Enzyme kinetics and substrate specificity are critical factors in the efficiency and selectivity of biocatalytic processes. Enzymes exhibit remarkable specificity for their substrates and the reactions they catalyze. readthedocs.iomhmedical.com

In the context of diol biosynthesis, the specificity of monooxygenases like CYP153A for ω-hydroxylation of fatty acids and alkanes has been studied. asm.orgresearchgate.netmdpi.comfrontiersin.org While these enzymes primarily target the terminal carbon (ω-position), research is ongoing to engineer enzymes with altered regioselectivity to produce diols with hydroxyl groups at different positions, such as vicinal diols. frontiersin.orgd-nb.info

Studies on alcohol dehydrogenases (ADHs) have demonstrated their ability to catalyze the stereoselective reduction and oxidation of alcohols, including the synthesis of diastereomerically pure 1,2-diols from 2-hydroxy ketones. rsc.org The substrate range and stereoselectivity of different ADHs vary, highlighting the importance of enzyme selection and engineering for specific diol targets. rsc.org

Understanding the kinetics of these enzymatic reactions, including factors like substrate concentration, enzyme concentration, temperature, and pH, is essential for optimizing biocatalytic processes for diol production. readthedocs.iomhmedical.comnih.govigem.org Research findings on the kinetics and specificity of enzymes involved in the biosynthesis of analogous diols provide valuable insights for the potential development of biocatalytic routes to this compound. For example, studies on the substrate specificity of primary alcohol oxidases have shown activity towards 1-tetradecanol, but not 2-tetradecanol (B1204251), indicating the need for enzymes with different specificities for 1,2-diol formation. nih.gov

Data on enzyme activity and substrate conversion are often presented in research, providing quantitative measures of biocatalytic efficiency. While specific kinetic data for enzymes directly involved in this compound biosynthesis were not prominently featured, studies on related enzymes provide examples of the type of data collected in this field.

| Enzyme Type | Reaction Type | Selectivity | Relevant Substrates/Products (Examples from search results) |

| Alcohol Dehydrogenases | Reduction of 2-hydroxy ketones to 1,2-diols | Enantio- and diastereoselective | Bulky 1,2-diols, (R)- and (S)-2-hydroxy ketones rsc.org |

| CYP153A Monooxygenases | ω-hydroxylation of alkanes/fatty acids | Regioselective (primarily ω) | Dodecane, tetradecane, dodecanoic acid asm.orgresearchgate.netmdpi.comfrontiersin.org |

| Primary Alcohol Oxidase | Oxidation of primary alcohols | Specific to primary alcohols | 1-tetradecanol (active), 2-tetradecanol (not active) nih.gov |

| Carboxylic Acid Reductase | Reduction of carboxylic acids to aldehydes | Involved in α,ω-diol biosynthesis pathways | ω-hydroxy fatty acids researchgate.netmdpi.com |

This table summarizes the types of enzymes discussed in the search results in the context of diol synthesis and their relevant characteristics, providing a glimpse into the enzymatic tools that could potentially be applied or engineered for this compound biosynthesis.

Chemical Reactivity and Derivatization Studies of 1,2 Tetradecanediol

Oxidation Reactions and Product Characterization

Oxidation of 1,2-tetradecanediol can lead to various products depending on the reaction conditions and the oxidizing agent employed. Due to the presence of both a primary and a secondary hydroxyl group, selective oxidation is a key area of study.

Chemoselective Oxidation of Hydroxyl Groups in this compound

Chemoselective oxidation of this compound typically targets the primary hydroxyl group while leaving the secondary one intact. A notable method for achieving this selectivity is the use of sodium hypochlorite (B82951) in the presence of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst rsc.orgrsc.orgrsc.org. This catalytic system efficiently oxidizes primary alcohols to aldehydes, even when a secondary alcohol is present rsc.org. The reaction proceeds in standard glassware at room temperature using ambient air as the stoichiometric oxidant rsc.org. The product of the chemoselective oxidation of this compound under these conditions is the corresponding hydroxy aldehyde (1-hydroxytetradecan-2-one or 2-hydroxytetradecanal, depending on which carbon is considered C1), which can undergo intramolecular hemiacetal formation rsc.org. Experimental procedures using this method have reported isolated yields of approximately 70% for the hemiacetal product rsc.org. The product exists as a mixture of diastereomers rsc.org.

Formation and Analysis of Oxidative Degradation Metabolites

Oxidative degradation of this compound can occur under various conditions, potentially leading to a range of metabolites or fragmentation products. While specific detailed studies on the biological or environmental oxidative degradation metabolites of this compound were not extensively found, general oxidation of diols can yield ketones, carboxylic acids, or undergo carbon-carbon bond cleavage depending on the oxidant strength and reaction environment . For instance, deoxydehydration reactions, which convert vicinal diols to alkenes, can sometimes produce side products such as ketones or cyclic ethers, which could be considered products of competing oxidative or dehydrative pathways uu.nl. Under certain catalytic conditions involving rhenium, the conversion of this compound has been shown to yield 1-tetradecene, 2-tetradecanone (B1197950), and a mixture of cyclic ethers and acetals uu.nl. The formation of 2-tetradecanone suggests oxidation of the secondary alcohol group. Microbial oxidation of related long-chain compounds has been observed to produce alcohols and carboxylic acids, indicating potential pathways for the biological transformation of alkyl chains asm.org. Analysis of such degradation products typically involves techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) asm.org.

Esterification and Etherification Reactions of this compound

As a diol, this compound can undergo esterification and etherification reactions at one or both hydroxyl groups. Esterification, the reaction with carboxylic acids or their derivatives, is a common transformation for alcohols and diols cymitquimica.com. These reactions typically require acidic catalysts and can yield mono- or diesters depending on the stoichiometry and conditions scienceready.com.aucommonorganicchemistry.com. Similarly, etherification involves the formation of an ether linkage by reaction with an alcohol or alkyl halide.

A specific example involving this compound is its use in a transetherification reaction with 3,4-dimethoxythiophene (B1306923) catalyzed by p-toluenesulfonic acid txst.edumdpi.com. This reaction is employed in the synthesis of monomers, such as 2-dodecyl-2H,3H-thieno[3,4-b] Current time information in Bangalore, IN.nih.govdioxine (EDOT-C12), which are precursors for conductive polymers txst.edumdpi.com. In this synthesis, this compound reacts with 3,4-dimethoxythiophene to form a cyclic ether structure fused to the thiophene (B33073) ring, demonstrating the diol's ability to participate in ether formation under appropriate catalytic conditions txst.edumdpi.com.

Cyclization and Heterocycle Formation

1,2-Vicinal diols like this compound can serve as substrates for cyclization reactions, particularly in the synthesis of nitrogen-containing heterocycles such as pyrazines and quinoxalines.

Synthesis of Pyrazine (B50134) Derivatives from this compound

Pyrazine derivatives can be synthesized from 1,2-diols through reactions involving nitrogen sources, often catalyzed by transition metal complexes. One approach involves the reaction of 1,2-diols with ammonia (B1221849) catalyzed by ruthenium pincer complexes nih.gov. This method utilizes gaseous ammonia as the nitrogen source and an acridine-based ruthenium complex as the catalyst, proceeding without the need for additives like base or oxidant nih.gov. This compound has been demonstrated as a substrate in this reaction, undergoing quantitative conversion to form a mixture that includes the corresponding pyrazine derivative nih.gov. The proposed mechanism involves amination of the primary alcohol, followed by dehydrogenation of the secondary alcohol, self-coupling of the resulting amino alcohol, and subsequent dehydrogenation to yield the pyrazine ring nih.gov.

Another method for pyrazine synthesis involves the dehydrogenative coupling of 2-amino alcohols, which can be catalyzed by manganese pincer complexes nih.govacs.org. While this method primarily uses amino alcohols, the related dehydrogenative coupling chemistry catalyzed by these complexes also extends to the formation of quinoxalines from 1,2-diaminobenzene and 1,2-diols, suggesting the potential for this compound to participate in similar manganese-catalyzed cyclization reactions under specific conditions nih.govacs.org.

Synthesis of Quinoxaline (B1680401) Derivatives from this compound

Quinoxaline derivatives, which consist of a benzene (B151609) ring fused to a pyrazine ring, can be synthesized via the reaction of 1,2-diamines with 1,2-difunctionalized compounds. This compound can be utilized as a substrate in the synthesis of quinoxalines through dehydrogenative coupling reactions with 1,2-diaminobenzene derivatives. This transformation can be catalyzed by manganese or ruthenium pincer complexes nih.govnih.govacs.org.

Studies have shown that this compound undergoes high conversion in reactions with 1,2-diaminobenzene catalyzed by manganese pincer complexes, yielding the corresponding quinoxaline product nih.govacs.org. For instance, one study reported 95% conversion of this compound, resulting in a 65% yield of the quinoxaline derivative along with a hydrogenated product nih.govacs.org. Under slightly modified conditions, a 75% yield of the quinoxaline derivative was reported nih.govacs.org. These reactions typically involve heating the reactants and catalyst in a solvent like toluene (B28343) nih.govacs.org.

The synthesis of quinoxalines generally involves the condensation of 1,2-aryldiamines with 1,2-dicarbonyl compounds ijrar.orgnih.govacgpubs.org. In the case of using 1,2-diols like this compound, the reaction proceeds via a dehydrogenative pathway where the diol is effectively oxidized in situ to a species that can condense with the diamine to form the quinoxaline ring nih.govnih.govacs.org.

The following table summarizes some reported yields for the synthesis of quinoxaline derivatives from this compound:

| Reactants | Catalyst System | Conditions | Quinoxaline Yield (%) | Hydrogenated Product (%) | Conversion (%) | Reference |

| This compound, 1,2-Diaminobenzene | Manganese Pincer Complex | 150 °C, 36 h, Toluene, KH (3 mol %) | 65 | 35 | 95 | nih.govacs.org |

| This compound, 1,2-Diaminobenzene | Manganese Pincer Complex | 150 °C, 36 h, Toluene, KH (0.5 mmol) | 75 | - | - | nih.govacs.org |

| This compound, 1,2-Diaminobenzene | Ruthenium Pincer Complex | 150 °C, 36 h, Toluene, NH3 (7 bar) | Mixture | Mixture | Quantitative | nih.gov |

*Note: The ruthenium-catalyzed reaction with ammonia and a 1,2-diol like this compound yields a mixture of pyrazine and other products, not specifically a quinoxaline with 1,2-diaminobenzene. The entry in the table refers to the general quantitative conversion of this compound in the presence of ammonia and a ruthenium catalyst to form a pyrazine mixture as discussed in 3.3.1 nih.gov. The manganese-catalyzed reactions with 1,2-diaminobenzene specifically form quinoxalines nih.govacs.org.

Functional Group Interconversions and Advanced Derivatization

The vicinal diol structure of this compound provides a handle for diverse functional group interconversions. These transformations can lead to the incorporation of various heteroatoms, enabling the synthesis of derivatives with altered chemical and physical properties. Advanced derivatization strategies often involve converting the hydroxyl groups into better leaving groups or oxidizing them to carbonyls, which can then participate in subsequent reactions.

Preparation of Lipophilic Diamines and Amino Alcohols from this compound Scaffolds

Lipophilic diamines and amino alcohols are classes of compounds with significant interest in various fields, including medicinal chemistry, due to their potential biological activities and utility as chiral ligands or synthetic intermediates. researchgate.netresearchgate.netnih.govnih.gov The 1,2-diol functionality of this compound serves as a suitable scaffold for the synthesis of such lipophilic nitrogen-containing derivatives.

One approach to preparing lipophilic diamines and amino alcohols from 1,2-diols involves the conversion of the hydroxyl groups into reactive leaving groups, followed by nucleophilic substitution with amine or protected amine nucleophiles. A study investigating the preparation of lipophilic diamines and amino alcohols for antitubercular activity utilized this compound as a starting material. nih.govscielo.brresearchgate.netscienceopen.comsigmaaldrich.com

In this specific research, this compound was subjected to a two-step reaction sequence. The initial step involved the treatment of this compound with mesyl chloride in the presence of pyridine (B92270) and methylene (B1212753) chloride at 0 °C to form the corresponding mesylate intermediate. scielo.brresearchgate.net Mesylation converts the hydroxyl groups into good leaving groups (mesylates). The crude mesylates were then reacted with various amino alcohols or diamines in ethanol (B145695) under reflux conditions for 24 hours to furnish the desired amino alcohols and diamines. scielo.brresearchgate.net

The study reported the synthesis of several compounds derived from this compound using this methodology. For instance, reacting the mesylated this compound with ethylenediamine (B42938) yielded a lipophilic diamine. Similarly, reactions with amino alcohols such as 2-aminoethanol, 3-amino-1-propanol, diethanolamine, or 2-amino-2-methyl-1-propanol (B13486) provided the corresponding lipophilic amino alcohols. scielo.brresearchgate.net

The yields for these two-step conversions starting from this compound were reported to range from 40% to 90%. scielo.br This indicates that the mesylation and subsequent nucleophilic substitution are effective methods for introducing nitrogen functionalities onto the lipophilic tetradecane (B157292) backbone.

Another general strategy for converting 1,2-diols into 1,2-amino alcohols or diamines involves the formation of cyclic sulfates. unirioja.esacs.orgresearchgate.netsoton.ac.uk Vicinal diols can be converted to cyclic sulfites by reaction with thionyl chloride, followed by oxidation to form the more reactive cyclic sulfates. unirioja.esresearchgate.net These cyclic sulfates are electrophilic and can undergo ring-opening reactions with nitrogen nucleophiles, such as azide. unirioja.esresearchgate.net The resulting azido (B1232118) alcohols can then be reduced to yield 1,2-amino alcohols. unirioja.esresearchgate.net While this method is widely applicable to vicinal diols, the specific application to this compound and detailed experimental data for this conversion were not explicitly provided in the search results, beyond the mesylation-based approach.

The mesylation-substitution method demonstrated in the study provides a direct route to access lipophilic diamines and amino alcohols from this compound, highlighting the utility of this diol as a starting material for generating diverse nitrogen-containing compounds. scielo.brresearchgate.net

Synthesis Data for this compound Derivatives

Based on the research findings scielo.brresearchgate.net, the following table summarizes representative synthesis data for lipophilic diamines and amino alcohols prepared from this compound.

| Starting Material | Reagents for Derivatization (Step 2) | Product Type | Overall Yield (%) |

| This compound | Ethylenediamine | Lipophilic Diamine | 40-90 |

| This compound | 2-aminoethanol | Lipophilic Amino Alcohol | 40-90 |

| This compound | 3-amino-1-propanol | Lipophilic Amino Alcohol | 40-90 |

| This compound | Diethanolamine | Lipophilic Amino Alcohol | 40-90 |

| This compound | 2-amino-2-methyl-1-propanol | Lipophilic Amino Alcohol | 40-90 |

Advanced Analytical Characterization of 1,2 Tetradecanediol and Its Derivatives

Chromatographic Separation and Identification Techniques

Chromatographic methods are essential for separating 1,2-tetradecanediol from complex mixtures and for assessing its purity. When coupled with mass spectrometry, these techniques provide powerful tools for identification and structural analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile organic compounds. It is particularly effective for analyzing fatty alcohols and diols. guidechem.comijpsr.com In GC-MS, a sample is vaporized and passed through a chromatographic column, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter a mass spectrometer, which detects and identifies them based on their mass-to-charge ratio (m/z) fragmentation patterns. ijpsr.comchemicalbook.com

GC-MS analysis of this compound involves its separation from other components in a sample, followed by detection by the mass spectrometer. The resulting mass spectrum provides a unique fingerprint that can be compared to spectral libraries, such as the NIST database, for identification. updatepublishing.com For this compound, characteristic ions in the mass spectrum contribute to its identification. nih.gov For instance, the NIST database lists m/z values for this compound, with a top peak at m/z 199. nih.gov GC-MS has been applied to identify 1,14-tetradecanediol (B34324) in plant extracts, demonstrating its utility for analyzing long-chain diols. ijpsr.comupdatepublishing.com While direct GC-MS data specifically for this compound in complex mixtures is detailed in some databases nih.gov, general principles of GC-MS for diols involve potential derivatization to improve volatility and separation. nih.govresearchgate.net

GC-MS Data for this compound (Example from NIST Database)

| NIST Number | Library | Total Peaks | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

| 238258 | Main library | 130 | 199 | 97 | 83 |

| 11008 | Replicate library | 84 | 69 | 55 | 83 |

Note: This table presents example data points from the NIST database for this compound, illustrating typical information obtained from GC-MS analysis for identification purposes. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing less volatile or thermally labile compounds that are not suitable for GC-MS. fishersci.com LC-MS is particularly useful for analyzing complex mixtures containing diols, including fatty acyl diols and vicinal diols. fishersci.commdpi.comnih.gov In LC-MS, compounds are separated based on their interaction with a liquid mobile phase and a stationary phase in a chromatography column. The separated components are then introduced into a mass spectrometer, typically via an interface like electrospray ionization (ESI). nih.gov

LC-MS methods have been developed for the analysis of vicinal diols, often involving derivatization to enhance sensitivity and selectivity. mdpi.com For example, a method using liquid chromatography coupled with post-column derivatization and double precursor ion scanning mass spectrometry (LC-PCD-DPIS-MS) has been established for profiling vicinal diols. mdpi.com This approach utilizes the reaction between diols and a derivatizing agent like 6-bromo-3-pyridinylboronic acid (BPBA), which introduces characteristic isotopic patterns detectable by MS. mdpi.com This method offers improved selectivity and sensitivity for vicinal diols in complex biological matrices. mdpi.com LC-MS/MS, a tandem mass spectrometry technique, provides further structural information by fragmenting selected ions and analyzing the resulting fragments. nih.govtandfonline.comresearchgate.netresearchgate.net This is valuable for confirming the identity of this compound and analyzing potential derivatives or related compounds in complex samples. nih.govtandfonline.comresearchgate.net

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure and stereochemistry of organic molecules, including diols. mdpi.comresearchgate.netrsc.org Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon atoms within the molecule, respectively. chemicalbook.comnih.govnp-mrd.org The chemical shifts, splitting patterns, and integration of signals in NMR spectra are characteristic of the molecular environment of the nuclei and can be used to confirm the structure of this compound and differentiate it from potential isomers. mdpi.comresearchgate.net

For this compound, ¹H NMR and ¹³C NMR spectra are available in databases like SpectraBase, providing reference data for structural confirmation. chemicalbook.comnih.gov NMR spectroscopy, particularly low-temperature NMR of derivatives, has been successfully applied to determine the relative and absolute stereochemistry of vicinal diols. researchgate.netacs.orgnih.gov This is achieved by analyzing the chemical shifts of specific protons in derivatives formed with chiral derivatizing agents like α-methoxy-α-phenylacetic acid (MPA). researchgate.netacs.orgnih.gov While this compound itself is a simple vicinal diol without chiral centers at the hydroxyl-bearing carbons unless substituted, NMR remains crucial for verifying its structure and purity.

Fourier Transform Infrared (FTIR) Spectroscopy in Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule based on their vibrational modes. np-mrd.orgacs.orgnih.govresearchgate.net FTIR spectra display absorption bands at specific wavenumbers corresponding to the stretching and bending vibrations of different chemical bonds. nih.gov

For this compound, FTIR spectroscopy can confirm the presence of key functional groups, particularly the hydroxyl (-OH) groups and the aliphatic C-H bonds. The O-H stretching vibrations typically appear as a broad band in the region of 3200-3600 cm⁻¹, influenced by hydrogen bonding. nih.goviisc.ac.in The C-H stretching vibrations of the long aliphatic chain are observed in the region of 2800-3000 cm⁻¹. nih.govresearchgate.net Specific bending vibrations of CH₂ and CH₃ groups also provide characteristic peaks. FTIR spectra of this compound are available in spectral databases, providing a reference for identification and verification of functional groups. nih.gov FTIR spectroscopy is a valuable tool for quality control and for assessing the presence of impurities with different functional groups. thermofisher.com

Quantitative Method Development and Validation

Quantitative analytical methods are crucial for accurately determining the presence and concentration of analytes in various matrices. The development and validation of such methods often involve strategies to mitigate matrix effects and ensure reliable quantification.

Application of this compound as an Analyte Protectant in Trace Analysis

In gas chromatography (GC) analysis, particularly in trace analysis of complex matrices like food samples, matrix effects can significantly impact the accuracy of results. xn--untersuchungsmter-bw-nzb.de Analyte protectants (APs) are compounds added to sample extracts and calibration solutions to improve the chromatographic behavior of analytes and equalize matrix effects. xn--untersuchungsmter-bw-nzb.de These compounds interact strongly with active sites in the GC system, such as the inlet and column surfaces, thereby reducing the degradation or adsorption of co-injected analytes and preventing peak broadening. xn--untersuchungsmter-bw-nzb.deresearchgate.net

While common APs include compounds like 3-ethoxy-1,2-propanediol, D-sorbitol, shikimic acid, and gluconolactone, this compound has also been explored for this application. researchgate.neteurl-pesticides.eu A combination of 1,2-octanediol (B41855), 1,2-nonanediol, this compound, and phytantriol (B1228177) has been used as analyte protectants for matrix effect compensation in the GC analysis of pesticide residues in food matrices. researchgate.net The addition of these APs effectively reduced the differences in peak response for the same analyte between pure solvent and sample extracts from different plant sources. researchgate.net APs with hydroxyl groups, such as sugars and their derivatives, are particularly effective as they can block active sites through hydrogen bonding. eurl-pesticides.eu The use of APs can lead to narrower peaks, improved chromatographic separation, lower detection limits, and more precise peak area determination. eurl-pesticides.eu

Utilization of this compound as a Surrogate Standard for Hydroxyl Group Quantification

Surrogate standards are compounds similar in chemical behavior to the analyte of interest but not naturally present in the sample. They are added to samples at a known concentration before analysis to monitor the efficiency of the analytical method, including extraction, cleanup, and instrumental analysis.

This compound has been utilized as a surrogate standard for the quantification of hydroxyl groups in the analysis of organic aerosol compounds. tandfonline.comnsf.govresearchgate.net In studies comparing methods for functional group analysis of aerosol measurements, this compound was employed as a surrogate standard specifically for hydroxyl content. tandfonline.comnsf.gov This approach is part of methods developed for quantifying the contributions of various functional groups, including hydroxyl groups, to secondary organic aerosol (SOA). nsf.gov These methods often involve derivatization followed by techniques like liquid chromatography and chemical ionization mass spectrometry. tandfonline.com While protonated molecular ions were observed for some hydroxyl-derivatized compounds in mass spectral analysis using isobutane (B21531) reagent gas, this was not observed for this compound. tandfonline.com

Chemicals used as standards in these analyses, including this compound, are typically of high purity, such as technical grade with 90% purity. sigmaaldrich.comresearchgate.net The use of this compound as a surrogate standard helps in evaluating the performance and accuracy of analytical methods aimed at determining the concentration of hydroxyl groups in complex organic mixtures.

Table 1: Summary of Analytical Applications of this compound

| Application | Description | Analytical Technique Primarily Associated | Benefit |

| Analyte Protectant | Reduces degradation/adsorption of analytes in GC by blocking active sites. | Gas Chromatography (GC) | Improved peak shape, sensitivity, and matrix effect compensation. xn--untersuchungsmter-bw-nzb.deresearchgate.neteurl-pesticides.eu |

| Surrogate Standard for -OH Group | Used to monitor method performance for quantifying hydroxyl groups. | Various (e.g., GC, LC-MS) | Assessment of extraction/analysis efficiency for hydroxylated compounds. tandfonline.comnsf.govresearchgate.net |

Table 2: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H30O2 | alfa-chemistry.comsigmaaldrich.com |

| Molecular Weight | 230.39 g/mol | alfa-chemistry.comsigmaaldrich.com |

| CAS Number | 21129-09-9 | alfa-chemistry.comsigmaaldrich.comfishersci.com |

| PubChem CID | 89436 | nih.govalfa-chemistry.comfishersci.com |

| IUPAC Name | tetradecane-1,2-diol | nih.govalfa-chemistry.comfishersci.com |

| Appearance | White Solid | alfa-chemistry.com |

| Melting Point | 62-64 °C | alfa-chemistry.com |

| Density | 0.903 g/cm³ | alfa-chemistry.com |

| Solubility | Low in water, soluble in organic solvents | cymitquimica.com |

Biological and Biomedical Research on 1,2 Tetradecanediol

Cellular and Membrane Interaction Studies

The amphiphilic nature of 1,2-Tetradecanediol, possessing both a hydrophilic diol headgroup and a long lipophilic alkyl tail, is central to its interaction with biological systems, particularly cellular membranes.

Investigation of this compound in Membrane Permeability and Lipid Bilayer Disruptions

The antimicrobial mechanism of 1,2-alkanediols is primarily attributed to their ability to disrupt microbial cell membranes. These molecules interact with the lipid bilayer, leading to a disordered state that can impair membrane function and increase permeability. The effectiveness of this interaction is directly linked to the length of the alkyl chain; longer chains generally exhibit a more pronounced effect on membrane structure.

Due to its C14 alkyl chain, this compound is expected to have a significant capacity for membrane interaction. Its lipophilic tail can intercalate into the hydrophobic core of the lipid bilayer, while the hydrophilic headgroup remains near the aqueous interface. This positioning can disrupt the ordered packing of membrane lipids, leading to structural defects and a potential increase in membrane fluidity and permeability. While direct studies quantifying the specific impact of this compound on membrane permeability are limited, the established principles for 1,2-alkanediols suggest a potent disruptive capability. This interaction is a key factor in its function as an antimicrobial agent and its influence on the penetration of other active substances through the skin.

Modeling the Interaction of Long-Chain Diols within Biological Systems

Computational modeling and simulation are powerful tools for understanding the molecular-level interactions between compounds like long-chain diols and biological membranes. Molecular dynamics simulations can provide insights into how these molecules orient themselves within a lipid bilayer, the energetic favorability of such interactions, and the resulting structural changes to the membrane.

These simulations can elucidate how factors such as chain length and the presence of hydroxyl groups influence the depth of penetration into the bilayer and the extent of disruption. For long-chain diols, models would likely show the long alkyl tail aligning with the fatty acid chains of the phospholipids, causing local disorder. While specific simulation studies focused exclusively on this compound are not extensively documented in publicly available research, the principles derived from simulations of other amphiphilic molecules interacting with lipid bilayers are applicable. Such models are crucial for predicting the behavior of these compounds and for the rational design of new molecules with specific membrane-altering properties for applications in drug delivery and antimicrobial therapy.

Antimicrobial Activity and Mechanistic Investigations

The antimicrobial properties of 1,2-alkanediols have been recognized in various applications, particularly in the preservation of cosmetic and pharmaceutical products. Their efficacy is closely related to the membrane-disrupting mechanism described previously.

Efficacy of this compound Against Microbial Strains

Research has demonstrated that the antimicrobial activity of 1,2-alkanediols is dependent on their alkyl chain length. Studies evaluating a series of 1,2-alkanediols with chain lengths from C4 to C12 against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis have shown that antimicrobial efficacy generally increases with chain length. For instance, 1,2-octanediol (B41855) (C8) and 1,2-decanediol (B1670173) (C10) exhibit significant bactericidal activity. This trend suggests that this compound, with its C14 chain, would possess substantial antimicrobial properties. The enhanced lipophilicity of the longer chain facilitates deeper and more disruptive interactions with the microbial cell membrane.

Some studies have identified 1,2-diols as key antifungal metabolites produced by endophytic fungi, highlighting their natural role in microbial antagonism.

Table 1: Minimal Inhibitory Concentration (MIC) of 1,2-Alkanediols against Staphylococcus aureus

| Compound | Alkyl Chain Length | MIC (µg/mL) |

| 1,2-Hexanediol | C6 | > 10000 |

| 1,2-Octanediol | C8 | 2500 |

| 1,2-Decanediol | C10 | 1000 |

| 1,2-Dodecanediol (B74227) | C12 | 500 |

Data derived from studies on 1,2-alkanediols. Specific data for this compound is not available in the cited literature but is expected to follow the observed trend.

Antibacterial Effects on Plant Pathogens (e.g., Xylophilus ampelinus, Erwinia amylovora)

There is a lack of specific research in the available scientific literature investigating the direct antibacterial effects of this compound on the plant pathogens Xylophilus ampelinus, which causes bacterial necrosis of grapevines, and Erwinia amylovora, the causative agent of fire blight in pome fruits. While the broad-spectrum antibacterial activity of long-chain 1,2-alkanediols against other bacteria is established, dedicated studies are required to determine their efficacy and potential for application in controlling these specific and economically important plant diseases.

Antifungal Properties (e.g., against Diplodia seriata)

Similarly, specific studies detailing the antifungal activity of this compound against the plant pathogenic fungus Diplodia seriata, a known cause of canker and dieback in a variety of woody plants, are not present in the reviewed literature. However, the general membrane-disrupting mechanism of action of long-chain diols is relevant to fungal cells, which possess lipid-based cell membranes. Furthermore, research has shown that other types of long-chain diols and related lipid compounds can exhibit antifungal activity against various phytopathogens. One study identified 1,2-diols as major antifungal metabolites effective against a range of plant pathogenic fungi, suggesting the potential of this class of compounds, including this compound, in agricultural applications. Further investigation is needed to confirm and quantify the efficacy against Diplodia seriata.

Mechanisms of Antimicrobial Action (e.g., Cell Membrane Disruption)

The antimicrobial activity of 1,2-alkanediols, a class of compounds to which this compound belongs, is largely attributed to their ability to disrupt the cellular membranes of microorganisms. cosmeticsandtoiletries.comnih.gov This mechanism is rooted in the amphiphilic nature of these molecules, possessing both a hydrophilic (water-attracting) head group, the two hydroxyl groups, and a lipophilic (fat-attracting) alkyl chain. nih.govresearchgate.net

This dual character allows 1,2-alkanediols to penetrate the lipid bilayer of microbial cell membranes. nih.gov The integration of these molecules into the membrane is thought to disorder its structure, leading to increased permeability. nih.govresearchgate.net This disruption can inhibit essential cellular processes, such as substrate transport, and cause the leakage of vital intracellular components, ultimately leading to microbial cell death. nih.gov The effectiveness of this disruptive action is influenced by the length of the alkyl chain, with longer chains generally showing a greater impact on membrane integrity. nih.gov

Neurobiological and Therapeutic Potential

While direct research on the neurobiological effects of this compound is limited, studies on related long-chain fatty alcohols provide a basis for exploring its potential in this area.

Neuritogenic Activity of this compound Derivatives

Research into long-chain fatty alcohols has demonstrated their potential to stimulate neuronal growth, a process known as neuritogenesis. For instance, n-hexacosanol, a 26-carbon fatty alcohol, has been shown to promote the maturation of central neurons in culture, increasing both the length and branching of neurites. nih.govresearchgate.net This suggests that long-chain aliphatic alcohols with appropriate hydrocarbon chain lengths could play a significant role in neuronal development. researchgate.net While direct evidence for this compound derivatives is not yet established, the findings on structurally similar long-chain alcohols suggest a potential avenue for future research into their neuritogenic properties.

Implications for Neurodegenerative Disease Research

The potential neuroprotective and neuritogenic properties of compounds related to this compound hold implications for neurodegenerative disease research. Neurodegenerative disorders are often characterized by progressive neuronal loss and dysfunction. nih.govmdpi.com Compounds that can promote neuronal growth and survival could offer therapeutic benefits. The exploration of long-chain fatty alcohols and their derivatives is part of a broader search for non-peptide substances with neurotrophic potential that could overcome some of the challenges associated with using protein-based neurotrophic factors in therapy. mdpi.com Further investigation is required to determine if this compound or its derivatives exhibit similar neuroprotective effects and could be considered in the context of neurodegenerative disease research.

Antiviral Investigations

In the quest for novel antiviral agents, computational studies have identified this compound as a molecule of interest, particularly in the context of SARS-CoV-2, the virus responsible for COVID-19.

Computational Studies on SARS-CoV-2 Main Protease (3CL-Mpro) Inhibition by this compound

The SARS-CoV-2 main protease (3CL-Mpro) is a crucial enzyme for the replication of the virus, making it a prime target for antiviral drug development. mdpi.comnih.gov In silico virtual screening studies have identified this compound as a potential inhibitor of this enzyme. researchgate.net One study, which screened 37 compounds from the marine red alga Halymenia durvillei, found that this compound demonstrated a competitive affinity score against 3CL-Mpro. researchgate.net This suggests that the compound may be able to bind to the active site of the protease and interfere with its function.

Below is a data table summarizing the findings from a computational study on the interaction of this compound with the SARS-CoV-2 Main Protease.

| Compound | Target Protein | Computational Method | Key Findings |

| This compound | SARS-CoV-2 Main Protease (3CL-Mpro) | Virtual Screening | Identified as a potential inhibitor with a competitive affinity score. |

Pharmacophore Analysis for Antiviral Compound Design

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional features of a molecule that are responsible for its biological activity. nih.govnih.gov For this compound, a pharmacophore model has been developed based on its potential interaction with the SARS-CoV-2 3CL-Mpro. researchgate.net This model identifies key features that can be used in virtual screening to find other compounds with similar properties that might also act as inhibitors. researchgate.net

The pharmacophore features of this compound identified for potential antiviral activity are detailed in the table below.

| Compound | Pharmacophore Features | Interaction |

| This compound | Two hydrogen bond donors, one hydrogen bond acceptor | Interaction with hydroxyl groups |

This analysis provides a valuable tool for the rational design and discovery of new antiviral compounds that could potentially target the SARS-CoV-2 main protease. researchgate.net

Antitubercular Activity of this compound Derived Compounds

Research into the therapeutic potential of this compound has led to the synthesis and evaluation of its derivatives for antitubercular properties. A study focused on the development of lipophilic diamines and amino alcohols derived from this compound demonstrated notable activity against Mycobacterium tuberculosis.

In this research, a series of compounds were synthesized and tested for their in vitro activity against M. tuberculosis H37Rv. The activity of these compounds was quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism.

Several amino alcohol derivatives of this compound showed significant antitubercular activity. For instance, a particular amino alcohol derivative was identified as one of the most active compounds in the series, with a MIC value of 6.25 µg/mL. Other related compounds also displayed considerable activity, with MIC values recorded at 12.5 µg/mL.

The findings suggest that the lipophilic nature of these this compound derivatives plays a crucial role in their antimycobacterial efficacy. The structure-activity relationship analysis indicated that modifications to the amino and alcohol groups of the this compound backbone could modulate the antitubercular potency.

Antitubercular Activity of this compound Derivatives

| Compound Type | Derivative of | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| Amino alcohol | This compound | Mycobacterium tuberculosis H37Rv | 6.25 |

| Amino alcohol | This compound | Mycobacterium tuberculosis H37Rv | 12.5 |

Natural Occurrence and Metabolic Pathways in Biological Systems

This compound has been identified as a natural constituent in various plant species. Phytochemical analyses have confirmed its presence in the extracts of the aquatic fern Marsilea quadrifolia. This plant has been traditionally used in some cultures for its medicinal properties, and the identification of this compound contributes to understanding its chemical composition.

Similarly, studies on the halophyte Limonium binervosum, also known as rock sea-lavender, have revealed the presence of this compound in its flower extracts. nih.gov In a detailed analysis of the hydromethanolic extract of L. binervosum flowers, this compound was found to be a significant component, constituting 15% of the identified constituents. nih.gov This discovery points to the role of this compound in the chemical makeup of plants adapted to saline environments.

The metabolic pathways involving long-chain diols, including isomers of this compound, have been investigated in the yeast Starmerella bombicola. This organism is known for its production of sophorolipids, a class of biosurfactants. While not directly metabolizing this compound, research on the metabolism of secondary alcohols in this yeast has shed light on related pathways.

Studies on a mutant strain of S. bombicola lacking the fatty alcohol oxidase (FAO1) and the UDP-glucosyltransferase (UGTA1) genes have shown an accumulation of 1,13-tetradecanediol and 2,13-tetradecanediol when fed with 2-tetradecanol (B1204251). nih.gov This suggests a metabolic pathway where secondary alcohols are first hydroxylated at their ω and ω-1 positions. nih.gov The resulting diols are then subject to further oxidation in wild-type strains.

This research highlights the enzymatic machinery in S. bombicola capable of producing long-chain diols. The accumulation of these tetradecanediol isomers in genetically modified strains indicates their role as intermediates in the secondary alcohol metabolism of this yeast.

Metabolites in Starmerella bombicola Secondary Alcohol Metabolism

| Organism | Strain | Substrate | Accumulated Metabolites |

|---|---|---|---|

| Starmerella bombicola | Double mutant (FAO1 and UGTA1 deficient) | 2-Tetradecanol | 1,13-Tetradecanediol, 2,13-Tetradecanediol |

Applications of 1,2 Tetradecanediol in Materials Science and Nanotechnology

Function as a Reducing Agent in Nanoparticle Synthesis

1,2-Tetradecanediol serves as a reducing agent in the synthesis of various nanoparticles, influencing their formation, size, and morphology.

Control of Gold Nanoparticle Morphology and Size using this compound

The reduction of Au(III) by this compound has been shown to allow for enhanced control over the morphology of gold nanoparticles (NPs). researchgate.net In the presence of straight-chain, molecular anti-agglomerants, this reduction method facilitates better control over nanoparticle shape. researchgate.net While other methods like using trisodium (B8492382) citrate (B86180) yield larger particles (15-20 nm) and poly(1-vinylpyrrolidin-2-one) results in moderately dispersed particles (6-8.5 nm), hybrid methodologies involving citrate and poly(1-vinylpyrrolidin-2-one) can achieve excellent size control in the intermediate 10 nm range, forming highly monodisperse, polycrystalline gold nanoparticles. researchgate.net Anisotropic nanoparticles with an aspect ratio of 1.8:1 have been observed, suggesting the systematic agglomeration of nanoparticle pairs under certain conditions. researchgate.net

Synthesis of Platinum-Copper Nanocubes with this compound

High-quality platinum-copper (Pt-Cu) nanocubes have been synthesized through the simultaneous reduction of platinum(II) acetylacetonate (B107027) and copper(II) acetylacetonate using this compound as the reducing agent. researchgate.net, google.com, umich.edu This synthesis is typically conducted in a hot organic solution, such as 1-octadecene, and involves other additives like tetraoctylammonium bromide, oleylamine, and 1-dodecanethiol. researchgate.net, google.com, umich.edu this compound plays a necessary role in facilitating the nucleation process during the formation of Pt-Cu nanocubes with uniform size. google.com The resulting Pt-Cu nanocubes can exhibit a side length of approximately 8.0 nm ± 1.0 nm with high selectivity, often exceeding 90%. google.com, umich.edu Optimization of synthetic conditions, including the amounts of this compound and other additives, is crucial for ensuring the formation of these nanocubes. google.com, umich.edu

Influence of this compound on Magnetite Nanoparticle Shape and Size

This compound influences the shape and size of magnetite (Fe₃O₄) nanoparticles synthesized through methods like the modified polyol process or thermal decomposition of iron precursors. scielo.br, scielo.br, researchgate.net, aip.org, sigmaaldrich.com When used as a diol in the thermal decomposition of iron(III) acetylacetonate, this compound leads to the formation of faceted nanoparticles with an average size of around 20 nm. scielo.br, scielo.br, researchgate.net This contrasts with the spherical nanoparticles (around 5 nm) obtained using 1,2-hexadecanediol (B1668426) or the larger faceted nanoparticles (around 40 nm) produced with 1,2-dodecanediol (B74227) under similar conditions. scielo.br, scielo.br, researchgate.net Another study indicates that this compound yields cubic iron oxide nanoparticles with an average edge-length of 14 nm. aip.org The presence of this compound is reported to promote the exposure of {100} facets, contributing to the formation of cubic nanocrystals. sigmaaldrich.com The nature of the diol, solvent, and reaction temperature are critical factors determining the morphology of the nanoparticles. scielo.br

The influence of different diols on magnetite nanoparticle morphology and size can be summarized as follows:

| Diol | Observed Shape | Average Size/Edge Length |

| 1,2-Hexadecanediol | Spherical | ~5 nm scielo.br, scielo.br, researchgate.net |

| This compound | Faceted/Cubic | ~20 nm scielo.br, scielo.br, researchgate.net or ~14 nm aip.org |

| 1,2-Dodecanediol | Faceted | ~40 nm scielo.br, scielo.br, researchgate.net |

| Without Diol | Faceted-like | - scielo.br, scielo.br, researchgate.net |

Role in Polymer Science and Material Development

This compound can be incorporated into polymeric structures, contributing to the development of new materials with tailored properties.

Incorporation of Vicinal Diol Moieties into Polymeric Chains

As a vicinal diol, this compound can be incorporated into polymeric chains. googleapis.com, google.com This incorporation can introduce hydrophobic moieties into water-soluble polymer backbones, leading to the formation of structures such as comb polymers. google.com These polymers, featuring long branches terminated by hydrophobic groups derived from compounds like this compound, can exhibit surfactant-like qualities. google.com The presence of these hydrophobic segments can influence the polymer's interactions in aqueous solutions, potentially affecting properties like thickening behavior through mechanisms such as particle-to-particle bridging. google.com this compound is among the alkyl or isoalkyl 1,2 and 1,3 diols that can be included in polymers as hydrophobic components. googleapis.com

Surfactant and Phase Transfer Catalysis Applications of this compound

This compound is utilized in applications related to surfactants and phase transfer catalysis. Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. Phase transfer catalysis is a technique used to facilitate reactions between reactants located in different immiscible phases, often employing a catalyst to transfer one reactant from one phase to another. ijstr.org, crdeepjournal.org While the specific mechanisms of this compound's action in these roles are not detailed in the provided sources beyond its general use, its structure with a long hydrocarbon chain and polar hydroxyl groups suggests it can influence interfacial properties and aid in the transfer of substances between phases.

Environmental Remediation Technologies

Application of this compound in Heavy Metal Removal from Wastewater

The presence of heavy metals in wastewater poses significant environmental and health risks. Effective removal of these pollutants is crucial for ensuring water quality and safety. This compound, primarily through its use in the synthesis or modification of adsorbent materials, has shown potential in addressing this challenge.

Research indicates that this compound can be employed in the creation of novel materials designed for heavy metal remediation. For instance, organophilic nanohybrid materials have been synthesized by grafting this compound onto the surface of kaolinite (B1170537). researchgate.netresearchgate.net Characterization of these materials using techniques such as XRD, IR, TGA-DTG, and SEM has demonstrated that the grafting process can lead to a partial exfoliation of the kaolinite layers. researchgate.net While these specific nanohybrid materials were explored for the trace analysis of organic pollutants like methyl parathion, the principle of using this compound to modify clay surfaces suggests its potential in creating materials with enhanced adsorption properties for various contaminants, including heavy metals. researchgate.netresearchgate.net

Furthermore, this compound has been utilized in the synthesis of magnetic nanoparticles, which are explored for environmental remediation applications, including the removal of heavy metals from water. infona.plunl.pt In one synthesis method, this compound is used as a reactant along with iron tri(acetylacetonate), oleic acid, oleylamine, and benzyl (B1604629) ether to produce monodisperse magnetic nanoparticles. infona.plunl.pt The size and shape of these nanoparticles can be influenced by the diol used; for example, replacing 1,2-hexadecanediol with this compound resulted in a change in nanoparticle shape from spherical to faceted and an increase in average size from approximately 5 nm to 20 nm. researchgate.net The formation of large agglomerates of nanoparticles can reduce the adsorbing area and hinder particle transport, thereby limiting the efficiency of heavy metal removal systems. infona.plunl.pt Therefore, the controlled synthesis of monodisperse nanoparticles using compounds like this compound is important for optimizing their performance in environmental remediation. infona.plunl.pt

While direct adsorption of heavy metals by this compound itself is not the primary focus of the available research, its role as a key component in the synthesis of functional materials highlights its indirect application in heavy metal removal from wastewater. The ability of this compound to influence the properties of materials like clay nanohybrids and magnetic nanoparticles underscores its importance in developing advanced adsorbents for environmental cleanup.

Limited specific data tables detailing the performance of materials synthesized directly with this compound for heavy metal removal from wastewater were found in the provided search results. The research primarily discusses the synthesis and characterization of these materials and their potential or application in related areas like the detection of organic pollutants or the general concept of heavy metal removal using nanoparticles. However, the principle of using modified materials for adsorption is well-established in heavy metal remediation.

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₃₀O₂ | nih.govalfa-chemistry.comuni.lu |

| IUPAC Name | tetradecane-1,2-diol | nih.govalfa-chemistry.comfishersci.ca |

| CAS Number | 21129-09-9 | alfa-chemistry.comthegoodscentscompany.com |

| PubChem CID | 89436 | nih.govalfa-chemistry.comfishersci.cathegoodscentscompany.com |

| Molecular Weight | 230.39 g/mol | alfa-chemistry.comfishersci.ca |

| Melting Point | 62-64 °C or 67 °C | alfa-chemistry.comfishersci.ca |

| Appearance | White Solid or Crystalline Powder | alfa-chemistry.comfishersci.ca |

Environmental Fate and Biotransformation of 1,2 Tetradecanediol

Abiotic Degradation Pathways and Kinetics

Abiotic degradation involves the breakdown of compounds through non-biological processes such as photolysis, hydrolysis, and oxidation.

Photodegradation under UV Irradiation

While general photodegradation under UV irradiation is a known process for various organic compounds researchgate.neticm.edu.plmdpi.com, specific detailed studies on the photodegradation kinetics of 1,2-tetradecanediol under UV irradiation were not extensively found in the search results. However, studies on the photodegradation of other compounds under UV irradiation highlight the potential for bond cleavage and the formation of degradation products, such as carbonyl groups and radicals icm.edu.pl. Experimental designs for assessing environmental stability often include exposing samples to UV light (λ = 254 nm) .

Hydrolytic Stability and pH Influence on Degradation

Oxidative Breakdown Processes

Oxidation is a significant transformation pathway for organic compounds in the environment rsc.orgresearchgate.net. The hydroxyl groups in this compound can be oxidized to form carboxylic acids or aldehydes . Studies on the oxidation of diols and alcohols highlight the role of various oxidants and catalysts in these processes researchgate.net. Analytical methods like LC-MS can be used to monitor degradation and identify oxidation products .

Biotic Degradation Mechanisms and Microbial Transformations

Biotic degradation involves the breakdown of compounds by living organisms, primarily microorganisms.

Characterization of Microbial Degradation Products (if applicable)

While the search results indicate that microbial transformations of organic compounds, including fatty acids and alkanols, are being studied asm.orgresearchgate.netfrontiersin.orgresearchgate.netpreprints.orgresearchgate.net, specific details on the microbial degradation products of this compound were not explicitly provided. Research on the biotransformation of related compounds, such as 1-tetradecanol, by engineered Escherichia coli strains has shown the production of α,ω-tetradecanediol, indicating potential pathways for diol formation from related structures frontiersin.org. Microbial degradation can lead to the mineralization of organic contaminants into simpler substances like carbon dioxide and water preprints.org.

Presence and Significance of this compound in Complex Environmental Matrices (e.g., Oily Sludge)

This compound has been identified as a component in complex environmental matrices such as oily sludge acs.org. Oily sludge is a waste product containing a complex mixture of hydrocarbons, water, and solid impurities mdpi.com. The presence of this compound in oily sludge was confirmed through analysis using gas chromatography/mass spectrometry (GC/MS) acs.org. The concentration of this compound in one analyzed oily sludge extract was reported as 0.84% acs.org. The presence of various organic components, including alkanes, alkenes, ketones, and alcohols, in oily sludge highlights the complex environment in which this compound can be found acs.org. Recovering organic components from oily sludge is significant for waste reduction and resource utilization acs.org.

Future Research Directions and Emerging Opportunities for 1,2 Tetradecanediol Studies

Development of More Sustainable and Scalable Synthetic Methodologies

Current synthetic routes for 1,2-tetradecanediol may involve processes that could be optimized for sustainability and scalability. Future research should focus on developing greener synthetic methodologies. This includes exploring biocatalytic approaches, utilizing renewable feedstocks, and designing processes with improved atom economy to minimize waste generation. acs.orgconsensus.appoalib.compjoes.com The development of continuous flow reactors and efficient solvent recovery systems could also contribute to more scalable and environmentally friendly production. While some synthesis methods for related diols, like 1,14-tetradecanediol (B34324), involve reduction of dicarboxylic acids using reagents such as lithium aluminum hydride, future work on this compound synthesis could investigate alternative, less hazardous reducing agents or enzymatic methods. Research into catalytic recycling for transition metal catalysts used in hydrogenation methods could also enhance sustainability. scispace.com The challenge of scaling up laboratory-scale syntheses to industrial levels, particularly for compounds used in cell cultures, highlights the need for further research in this area. tesisenred.net

Design and Synthesis of Novel Functional Materials Utilizing this compound as a Building Block

The diol functionality and the long hydrocarbon chain of this compound make it a promising building block for the design and synthesis of novel functional materials. Its structure, with hydroxyl groups at positions 1 and 2, contributes to increased polarity compared to terminal diols like 1,14-tetradecanediol, influencing its solubility and potential as a phase transfer catalyst or surfactant component. cymitquimica.com

Future research could explore its incorporation into polymers, such as polyesters and polyurethanes, potentially leading to materials with tailored mechanical and thermal properties for applications in coatings, adhesives, and elastomers. Furthermore, this compound has been shown to influence the morphology and size of nanoparticles synthesized via thermal decomposition methods, suggesting its utility in creating nanomaterials with controlled characteristics. For instance, it has been used in the synthesis of cobalt monoxide (CoO) and iron oxide nanocrystals, affecting their shape and size. scielo.brresearchgate.net Research could expand to utilize this compound in the synthesis of other metal or metal oxide nanoparticles for various applications, including magnetic recording, tumor targeting, and MRI contrast agents. scielo.br

Comprehensive Pharmacological and Toxicological Profiling of New this compound Derivatives

While the article focuses on future research directions and excludes safety/adverse effect profiles, the development of new derivatives necessitates comprehensive pharmacological and toxicological profiling. Future studies should aim to synthesize novel this compound derivatives and rigorously evaluate their biological activities and safety. This includes investigating potential interactions with biological systems at a molecular level. Research on related compounds, such as tetradecanoic acid and 1,14-tetradecanediol, has indicated various biological activities, including antimicrobial and anti-inflammatory properties, which might inspire the design and study of this compound derivatives. itmedicalteam.pl In silico methods can play a role in the early prediction of pharmacokinetic and pharmacodynamic properties, guiding the selection of promising derivatives for further in vitro and in vivo studies. researchgate.net

Integration with "Omics" Technologies for Systems-Level Biological Understanding

The integration of this compound studies with "omics" technologies represents a significant future research opportunity for gaining a systems-level biological understanding. Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, enable the large-scale analysis of biological molecules and provide comprehensive insights into cellular and organismal function. uninet.eduhumanspecificresearch.orgnih.govresearchgate.netlibretexts.org

Future research could utilize metabolomics to study how this compound or its derivatives interact with metabolic pathways in biological systems. This could involve identifying metabolites produced or affected by the presence of the compound, potentially revealing its biological roles or effects. uninet.eduhumanspecificresearch.org Multi-omics approaches, combining data from different omics disciplines, could provide a more holistic view of the biological impact of this compound and its derivatives. humanspecificresearch.orgnih.govresearchgate.net This could be particularly valuable in understanding potential pharmacological activities or in assessing the environmental impact on biological systems. The application of high-throughput methods and bioinformatics will be essential for analyzing the large datasets generated by such studies. uninet.eduhumanspecificresearch.orglibretexts.org

Q & A

Q. What are best practices for incorporating this compound into lipid-based drug delivery systems?

- Methodological Answer : Use phase diagrams to optimize lipid:diol ratios for nanoparticle stability. Characterize formulations via dynamic light scattering (DLS) for size distribution and transmission electron microscopy (TEM) for morphology. Assess drug release profiles in biorelevant media (e.g., simulated intestinal fluid) .

Q. How can researchers validate the absence of reproductive toxicity for this compound in preclinical studies?

- Methodological Answer : Follow OECD 421 (Reproductive/Developmental Toxicity Screening) using rodent models. Monitor litter size, fetal malformations, and parental organ histopathology. Compare outcomes against positive controls (e.g., valproic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten